
5-Fluorosalicylaldoxime
Übersicht
Beschreibung
5-Fluorosalicylaldoxime (5-FSA) is an organic compound belonging to the class of aldoximes. It is a versatile compound that is used for a variety of purposes in scientific research and in industrial applications. 5-FSA is a colorless liquid with a molecular weight of 151.09 g/mol. It is soluble in polar solvents, such as water, methanol and ethanol, and is insoluble in non-polar solvents, such as hexane and petroleum ether.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Monitoring
5-Fluorosalicylaldoxime: has been instrumental in the development of assays for monitoring the levels of anticancer drugs in the bloodstream. For instance, it plays a crucial role in the ultrasensitive detection of the anticancer drug 5-Fluorouracil (5-FU) in blood samples . This is achieved through a Surface-Enhanced Raman Scattering (SERS)-Based Lateral Flow Immunochromatographic Assay, which allows for rapid and specific quantification of 5-FU, aiding in the optimization of therapy efficiency and reduction of side effects.
Saliva Analysis for Chemotherapy Efficacy
The compound’s derivatives are used in the analysis of saliva to measure concentrations of 5-FU, providing insights into the metabolism of the drug in chemotherapy patients . This non-invasive method can significantly improve patient comfort and provide real-time data to adjust dosages for better treatment outcomes.
Non-Coding RNA Impact on Drug Resistance
Research has shown that non-coding RNAs can affect the response of cells to 5-FU, with 5-Fluorosalicylaldoxime being a key component in studying these effects . Understanding the regulatory mechanisms driving resistance to chemotherapeutic agents like 5-FU is vital for developing more effective cancer treatments.
Chemical Synthesis
4-fluoro-2-(hydroxyiminomethyl)phenol: is utilized in chemical synthesis as a precursor or intermediate. Its unique structure allows for the creation of various chemical compounds, which can be further used in pharmaceuticals, agrochemicals, and material sciences .
Eigenschaften
IUPAC Name |
4-fluoro-2-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFIKDJEJSBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

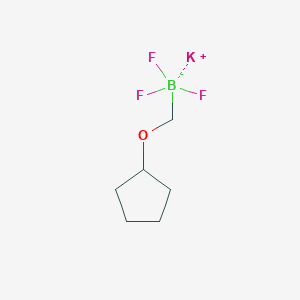


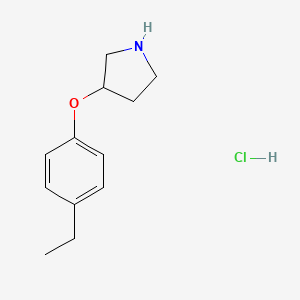
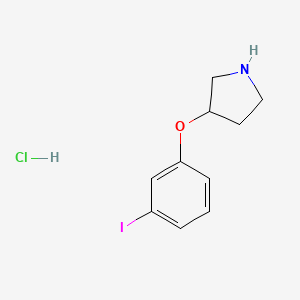

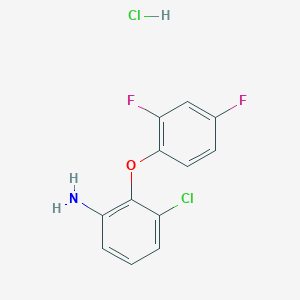
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
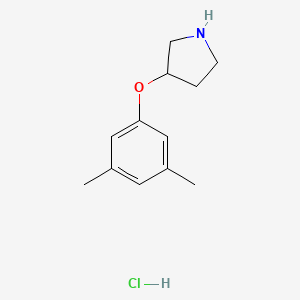
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
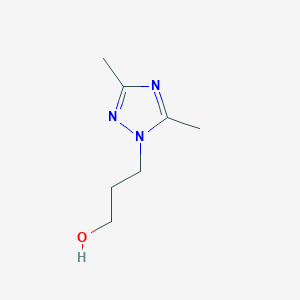
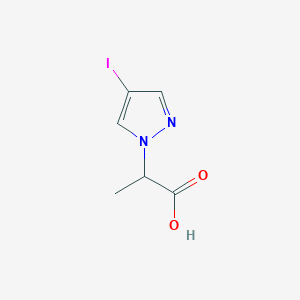
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
